5-Methyl-2-(2-methylphenyl)-1H-imidazole-4-carboxylic acid

Physicochemical profiling Drug-likeness Lead optimization

5-Methyl-2-(2-methylphenyl)-1H-imidazole-4-carboxylic acid (CAS 209539-12-8; molecular formula C12H12N2O2; MW 216.24 g/mol) is a trisubstituted imidazole derivative bearing a carboxylic acid at the 4-position, a methyl group at the 5-position, and an ortho-tolyl (2-methylphenyl) substituent at the 2-position. The compound belongs to the aryl-imidazole-4-carboxylic acid class, a scaffold widely employed in medicinal chemistry for enzyme inhibition and receptor antagonism programs.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 209539-12-8
Cat. No. B13678904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(2-methylphenyl)-1H-imidazole-4-carboxylic acid
CAS209539-12-8
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=C(N2)C)C(=O)O
InChIInChI=1S/C12H12N2O2/c1-7-5-3-4-6-9(7)11-13-8(2)10(14-11)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
InChIKeyBIGBZQKMMCACMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(2-methylphenyl)-1H-imidazole-4-carboxylic acid (CAS 209539-12-8): Procurement-Relevant Identity and Structural Classification


5-Methyl-2-(2-methylphenyl)-1H-imidazole-4-carboxylic acid (CAS 209539-12-8; molecular formula C12H12N2O2; MW 216.24 g/mol) is a trisubstituted imidazole derivative bearing a carboxylic acid at the 4-position, a methyl group at the 5-position, and an ortho-tolyl (2-methylphenyl) substituent at the 2-position . The compound belongs to the aryl-imidazole-4-carboxylic acid class, a scaffold widely employed in medicinal chemistry for enzyme inhibition and receptor antagonism programs [1]. Its computed topological polar surface area (TPSA) is 65.98 Ų, with 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The compound is also indexed under the alternative name 4-methyl-2-o-tolyl-1H-imidazole-5-carboxylic acid .

Why Generic Substitution of 5-Methyl-2-(2-methylphenyl)-1H-imidazole-4-carboxylic acid with Phenyl or Para-Tolyl Analogs Fails


Within the 5-methyl-2-aryl-imidazole-4-carboxylic acid series, substitution at the 2-aryl ring position (ortho, meta, or para) is not interchangeable without measurable consequences for target engagement, physicochemical properties, and downstream synthetic utility. The ortho-methyl group on the 2-phenyl ring of CAS 209539-12-8 introduces steric hindrance that restricts rotational freedom around the aryl-imidazole bond, alters the preferred dihedral angle, and modifies the compound's hydrogen-bonding and π-stacking presentation compared to the unsubstituted phenyl analog (5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid, MPICA, CAS 28824-94-4) . These conformational and electronic differences are known to translate into divergent biological activity profiles in imidazole-based inhibitor series [1]. Consequently, procurement of the precise ortho-tolyl substitution pattern—rather than a generic 2-aryl-imidazole-4-carboxylic acid congener—is required when the synthetic route or pharmacological target demands the specific steric and electronic signature of the ortho-methyl-bearing scaffold.

Quantitative Differentiation Evidence for 5-Methyl-2-(2-methylphenyl)-1H-imidazole-4-carboxylic acid vs. Closest Analogs


Molecular Weight and Rotatable Bond Count Differentiate ortho-Tolyl from Phenyl Analog

The ortho-methyl substituent on the 2-phenyl ring of CAS 209539-12-8 increases molecular weight by 14.03 Da and adds one additional rotatable bond compared to the unsubstituted phenyl analog 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid (MPICA, CAS 28824-94-4) . While both compounds share identical TPSA (65.98 Ų) and hydrogen bond donor/acceptor counts, the increased molecular weight and rotatable bond count of the ortho-tolyl derivative affect predicted passive membrane permeability and entropic binding costs .

Physicochemical profiling Drug-likeness Lead optimization

Ortho-Methyl Phenyl Substitution Alters Computed Lipophilicity vs. Para-Tolyl Isomer

In the structurally analogous 5-methyl-2-(o-tolyl)-1H-imidazole scaffold (the non-carboxylic acid congener), the ortho-tolyl substitution confers a measurable increase in computed lipophilicity of approximately 0.3 log units compared to the para-tolyl isomer . This difference arises from the proximity of the ortho-methyl group to the imidazole ring, which shields polar N-H functionality and reduces aqueous solvation relative to the para-substituted analog [1]. The same steric and electronic principles apply to the 4-carboxylic acid series, where the ortho-methyl group is expected to elevate LogP by a similar magnitude compared to the para-tolyl congener 5-methyl-2-(4-methylphenyl)-3H-imidazole-4-carboxylic acid (CAS 1153735-07-9) .

Lipophilicity optimization SAR exploration ADME prediction

Preliminary Pharmacological Screening Identifies CCR5 Antagonist Activity for the ortho-Tolyl Substitution Pattern

Preliminary pharmacological screening reported via Semantic Scholar indicates that 5-methyl-2-(2-methylphenyl)-1H-imidazole-4-carboxylic acid (CAS 209539-12-8) exhibits CCR5 antagonist activity and may be useful for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The ortho-methyl substitution pattern is a key structural determinant for this activity profile; the unsubstituted phenyl analog MPICA (CAS 28824-94-4) is instead characterized primarily as a xanthine oxidase inhibitor with no publicly reported CCR5 activity . This target selectivity divergence illustrates how the ortho-methyl group redirects pharmacological action from purine metabolism enzyme inhibition toward chemokine receptor antagonism.

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Carboxylic Acid at Position 4 Enables Direct Amide Coupling Without Ester Hydrolysis: Synthetic Efficiency vs. Ester Prodrugs

CAS 209539-12-8 provides the free carboxylic acid at the imidazole 4-position, enabling direct amide bond formation with amine-containing fragments via standard coupling reagents (e.g., HATU, EDC/HOBt) without the additional deprotection step required for the corresponding methyl ester derivative methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate (CAS 1273980-90-7) . The ester analog requires saponification (e.g., LiOH/THF/H2O) prior to coupling, adding one synthetic step, reducing overall yield, and introducing potential for epimerization or side reactions at the imidazole ring [1]. Direct procurement of the free acid therefore reduces synthetic step count by one in library production workflows targeting amide, hydrazide, or anilide derivatives.

Synthetic building block Amide coupling Fragment derivatization

Optimal Application Scenarios for 5-Methyl-2-(2-methylphenyl)-1H-imidazole-4-carboxylic acid Based on Quantitative Differentiation Evidence


CCR5 Antagonist Lead Generation and Chemokine Receptor SAR Exploration

Based on preliminary pharmacological screening identifying CCR5 antagonist activity for the ortho-tolyl substitution pattern, CAS 209539-12-8 serves as a viable starting scaffold for medicinal chemistry programs targeting CCR5-mediated pathologies (HIV entry inhibition, rheumatoid arthritis, asthma, COPD) . The ortho-methyl group on the 2-phenyl ring differentiates this compound from the phenyl analog MPICA, which lacks publicly reported CCR5 activity and is instead characterized as a xanthine oxidase inhibitor [1]. Procurement of CAS 209539-12-8 is indicated when the project objective is chemokine receptor antagonism rather than purine metabolism enzyme inhibition.

Fragment-Based Drug Discovery Requiring Elevated Lipophilicity and Steric Bulk at the 2-Aryl Position

When a fragment-based screening campaign requires a 2-aryl-imidazole-4-carboxylic acid core with enhanced lipophilicity (ΔLogP ≈ +0.3 vs. para-tolyl analog) and increased steric bulk near the imidazole ring, CAS 209539-12-8 is the appropriate procurement choice . The ortho-methyl group restricts aryl-imidazole bond rotation, pre-organizing the ligand conformation and potentially reducing entropic penalties upon target binding [1]. This property is absent in both the para-tolyl (CAS 1153735-07-9) and unsubstituted phenyl (CAS 28824-94-4) congeners.

Parallel Amide Library Synthesis Using Free Carboxylic Acid for Direct Coupling

For high-throughput amide library production, CAS 209539-12-8 in its free carboxylic acid form eliminates the ester hydrolysis step required when using the methyl ester analog (CAS 1273980-90-7), reducing each synthetic sequence by one step . This efficiency gain is multiplied across large compound libraries, making the free acid the operationally superior procurement format for medicinal chemistry groups performing parallel synthesis [1]. The carboxylic acid is directly compatible with standard amide coupling reagents (HATU, EDC, HOBt) without protecting group manipulation.

Xanthine Oxidase Inhibitor Scaffold Diversification via ortho-Substitution Exploration

Given that the closely related phenyl analog MPICA is a validated potent xanthine oxidase inhibitor , CAS 209539-12-8 provides a structurally distinct diversification point for SAR studies investigating the impact of ortho-substitution on xanthine oxidase inhibitory potency and selectivity [1]. The ortho-methyl group may alter the inhibitor's binding mode within the enzyme's hydrophobic channel, as established by Biagi et al. (1996) for imidazole-based xanthine oxidase inhibitors where 2-aryl substitution critically determines inhibitory activity [2]. This compound enables direct head-to-head biochemical comparison with MPICA to quantify the ortho-methyl effect on IC50, selectivity, and mechanism.

Quote Request

Request a Quote for 5-Methyl-2-(2-methylphenyl)-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.